molecular formula C13H18O4 B1312061 Ethyl 3,5-diethoxybenzoate CAS No. 351002-95-4

Ethyl 3,5-diethoxybenzoate

Cat. No.: B1312061
CAS No.: 351002-95-4
M. Wt: 238.28 g/mol
InChI Key: QILFPIREJVUYJP-UHFFFAOYSA-N
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Description

Ethyl 3,5-diethoxybenzoate is an organic compound with the linear formula (C2H5O)2C6H3CO2C2H5 . It has a molecular weight of 238.28 . It is used as a research chemical .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two ethoxy groups at the 3 and 5 positions and a carboxylic ester group at the 1 position .


Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.511 (lit.) and a density of 1.094 g/mL at 25 °C (lit.) . It has a boiling point of 112-113 °C/0.2 mmHg (lit.) .

Scientific Research Applications

Synthesis of Organic Compounds

Ethyl 3,5-diethoxybenzoate serves as a starting material or intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of 5-substituted 2-ethoxy-1,3,4-oxadiazoles, which are building blocks towards 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. These compounds are of interest due to their potential applications in medicinal chemistry and materials science (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Crystal Structure Analysis

This compound has also been involved in studies focusing on crystal structure analysis. Research in this area provides valuable insights into the molecular configuration, intermolecular interactions, and stability of compounds derived from this compound, contributing to the understanding of its chemical properties and potential applications in material science and drug design (Rimaz et al., 2009).

Anticancer Activity

A study conducted by Han et al. (2020) explored novel hydrazide-hydrazones derived from ethyl paraben (a related ester of hydroxybenzoic acid) for their anticancer activity. Although this research focuses on a derivative of ethyl paraben, it highlights the broader potential of esters of hydroxybenzoic acid, including this compound, in the development of new anticancer agents. The research demonstrated that some of these compounds exhibit significant cytotoxic activity against cancer cell lines, suggesting that modifications of this compound could lead to new therapeutic agents (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).

Environmental Studies

This compound's structural analogs, particularly those related to parabens (a class of preservatives that includes esters of p-hydroxybenzoic acid), have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of such compounds, including their degradation products and potential effects on aquatic life. Although not directly related to this compound, research on parabens provides a framework for assessing the environmental aspects of similar esters (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

When handling Ethyl 3,5-diethoxybenzoate, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

ethyl 3,5-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-11-7-10(13(14)17-6-3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILFPIREJVUYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409008
Record name Ethyl 3,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-95-4
Record name Ethyl 3,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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